Sodium 1-tetradecanesulfonate
CAS No.: 68037-49-0
Cat. No.: VC8476550
Molecular Formula: C14H29NaO3S
Molecular Weight: 300.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68037-49-0 |
|---|---|
| Molecular Formula | C14H29NaO3S |
| Molecular Weight | 300.44 g/mol |
| IUPAC Name | sodium;tetradecane-1-sulfonate |
| Standard InChI | InChI=1S/C14H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17;/h2-14H2,1H3,(H,15,16,17);/q;+1/p-1 |
| Standard InChI Key | AYFACLKQYVTXNS-UHFFFAOYSA-M |
| SMILES | CCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |
| Canonical SMILES | CCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
Sodium 1-tetradecanesulfonate is an organosulfonate salt with the molecular formula C₁₄H₂₉NaO₃S and a molecular weight of 300.433 g/mol . Its IUPAC name is sodium tetradecane-1-sulfonate, though it is interchangeably referred to as sodium myristylsulfonate in industrial contexts . The compound’s structure consists of a saturated tetradecyl chain (C₁₄H₂₉) bonded to a sulfonate group (-SO₃⁻), neutralized by a sodium cation (Na⁺).
Isomerism and Stereochemical Considerations
While the saturated form (C₁₄H₂₉SO₃Na) is most common, unsaturated analogs such as sodium (Z)-tetradec-1-ene-1-sulfonate (C₁₄H₂₇NaO₃S) are documented . The double bond in the unsaturated variant reduces the molecular weight to 298.417 g/mol and introduces geometric isomerism, though this form is less prevalent in commercial applications .
Table 1: Comparative Molecular Properties
| Property | Sodium 1-Tetradecanesulfonate | Sodium (Z)-Tetradec-1-ene-1-sulfonate |
|---|---|---|
| Molecular Formula | C₁₄H₂₉NaO₃S | C₁₄H₂₇NaO₃S |
| Molecular Weight (g/mol) | 300.433 | 298.417 |
| Exact Mass (g/mol) | 300.170 | 298.158 |
| PSA (Ų) | 65.58 | 65.58 |
Synthesis and Industrial Production
Conventional Sulfonation Methods
The synthesis of sodium 1-tetradecanesulfonate typically involves the sulfonation of 1-bromotetradecane with sodium sulfite (Na₂SO₃) under reflux conditions. A patent-derived method optimized for octane sulfonate synthesis provides a scalable template:
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Sulfonation: 1-Bromotetradecane reacts with Na₂SO₃ in aqueous medium at 80–100°C for 16–24 hours. Tetrapropylammonium bromide is added as a phase-transfer catalyst to enhance reactivity, achieving yields up to 66% .
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Purification: Post-reaction, the mixture is dehydrated under reduced pressure, and the residual solid is Soxhlet-extracted with ethanol to remove unreacted precursors. Recrystallization in ethanol yields ≥99.6% pure product .
Key Reaction Parameters
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Molar Ratios: Na₂SO₃ : 1-bromotetradecane : catalyst = 1 : 0.65 : 0.004–0.006 .
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Temperature: Reflux at 85°C ensures complete conversion without thermal degradation.
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Solvent System: Ethanol-water mixtures (6:1 v/w) maximize solubility during crystallization .
Physicochemical and Analytical Characterization
Infrared Spectroscopy (IR)
The IR spectrum of sodium 1-tetradecanesulfonate (NIST Reference 9746) reveals characteristic absorptions :
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S=O Stretching: Strong bands at 1170 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
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C-S Stretching: Medium-intensity peak at 670 cm⁻¹.
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Alkyl C-H: Peaks at 2920 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric).
Mass Spectrometry
High-resolution MS confirms the molecular ion [M-Na]⁻ at m/z 279.128 (theoretical 279.149) .
Solubility and Stability
Sodium 1-tetradecanesulfonate exhibits amphiphilic behavior, with solubility in polar solvents (water: 25 g/L at 25°C) and moderate solubility in ethanol (12 g/L) . It remains stable under ambient conditions but degrades above 200°C, releasing sulfur oxides .
Applications in Industrial and Analytical Contexts
Ion-Pair Chromatography
As a chaotropic agent, sodium 1-tetradecanesulfonate improves the separation of hydrophobic analytes (e.g., pharmaceuticals, fatty acids) in reversed-phase HPLC. Its long alkyl chain enhances retention of nonpolar compounds while reducing peak tailing .
Surfactant and Detergent Formulations
The compound’s critical micelle concentration (CMC) of 0.8 mM makes it effective in emulsifying oils and greases. It is utilized in:
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